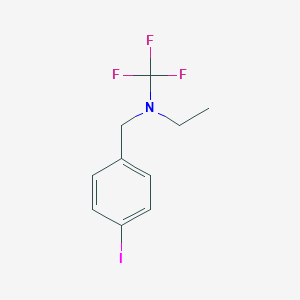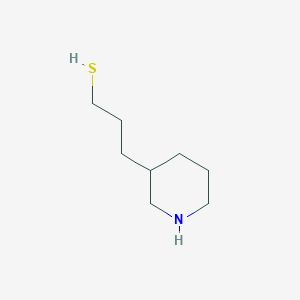
1-(Bromoacetyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromoacetyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones, which are four-membered lactam ringsThe azetidinone ring is a crucial structural feature in many biologically active molecules, including antibiotics like penicillin and cephalosporin .
Métodos De Preparación
The synthesis of 1-(Bromoacetyl)azetidin-2-one can be achieved through several routes. One common method involves the reaction of azetidin-2-one with bromoacetyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Another approach involves the use of diethyl chlorophosphate as a reagent in a one-pot sequence synthesis. This method involves the reaction of amines and aldehydes with carboxylic acids, followed by the addition of diethyl chlorophosphate to form the azetidinone ring .
Análisis De Reacciones Químicas
1-(Bromoacetyl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydroxy derivatives.
Cycloaddition Reactions: The azetidinone ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Bromoacetyl)azetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use it to study the mechanisms of action of azetidinone-based drugs and to develop new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(Bromoacetyl)azetidin-2-one involves its interaction with specific molecular targets. For instance, azetidinone derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the acetylation of histones and other proteins, leading to changes in chromatin structure and gene expression .
Comparación Con Compuestos Similares
1-(Bromoacetyl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
1-(Chloroacetyl)azetidin-2-one: Similar in structure but with a chloro group instead of a bromo group. It exhibits different reactivity and biological activity.
1-(Fluoroacetyl)azetidin-2-one: Contains a fluoro group, which can significantly alter its chemical properties and biological effects.
1-(Hydroxyacetyl)azetidin-2-one: The hydroxy group makes it more hydrophilic and can affect its interaction with biological targets.
These compounds highlight the versatility of the azetidinone scaffold and its potential for modification to achieve desired properties and activities .
Propiedades
Número CAS |
247192-11-6 |
|---|---|
Fórmula molecular |
C5H6BrNO2 |
Peso molecular |
192.01 g/mol |
Nombre IUPAC |
1-(2-bromoacetyl)azetidin-2-one |
InChI |
InChI=1S/C5H6BrNO2/c6-3-5(9)7-2-1-4(7)8/h1-3H2 |
Clave InChI |
FJFOWEOJWXAKHM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1=O)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)

![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)



![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)

